molecular formula C23H30Cl2N2O2 B15188257 Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride CAS No. 113913-44-3

Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride

Cat. No.: B15188257
CAS No.: 113913-44-3
M. Wt: 437.4 g/mol
InChI Key: JRKNHZRUMNADNW-CAJRCRMVSA-N
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Description

Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethyl ester of butenoic acid. It is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced by reacting the piperazine derivative with benzyl chloride in the presence of a base like sodium hydroxide.

    Esterification: The resulting compound is then esterified with ethyl 2-butenoate in the presence of an acid catalyst, such as sulfuric acid, to form the final product.

    Formation of the Dihydrochloride Salt: The compound is finally converted to its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride can be compared with other piperazine derivatives, such as:

    Diphenhydramine: Known for its antihistamine properties.

    Cetirizine: Another antihistamine with a similar piperazine core.

    Flunarizine: Used as a calcium channel blocker.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butenoate ester, which imparts distinct chemical and biological properties.

Properties

CAS No.

113913-44-3

Molecular Formula

C23H30Cl2N2O2

Molecular Weight

437.4 g/mol

IUPAC Name

ethyl (E)-4-(4-benzhydrylpiperazin-1-yl)but-2-enoate;dihydrochloride

InChI

InChI=1S/C23H28N2O2.2ClH/c1-2-27-22(26)14-9-15-24-16-18-25(19-17-24)23(20-10-5-3-6-11-20)21-12-7-4-8-13-21;;/h3-14,23H,2,15-19H2,1H3;2*1H/b14-9+;;

InChI Key

JRKNHZRUMNADNW-CAJRCRMVSA-N

Isomeric SMILES

CCOC(=O)/C=C/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Canonical SMILES

CCOC(=O)C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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